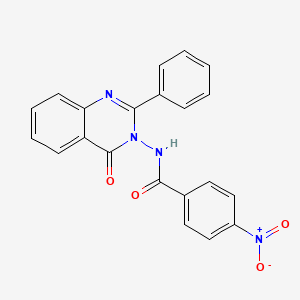

4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE

Description

Properties

IUPAC Name |

4-nitro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O4/c26-20(15-10-12-16(13-11-15)25(28)29)23-24-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)21(24)27/h1-13H,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPUZMYOZQNDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like pyridine and catalysts such as Lewis acids to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding substituted benzoic acid and amine derivatives. This reaction is pivotal for modifying the compound’s pharmacophore or generating intermediates for further synthesis.

Mechanism :

-

Acidic conditions protonate the carbonyl oxygen, rendering the amide bond susceptible to nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide via nucleophilic acyl substitution.

Reduction of the Nitro Group

The nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions. This modification enhances bioavailability in medicinal chemistry applications.

Mechanistic Insight :

-

Catalytic hydrogenation involves adsorption of H₂ onto palladium, followed by sequential electron transfer to reduce -NO₂ to -NH₂.

-

Fe/HCl reduction proceeds via intermediate nitroso and hydroxylamine stages.

Nucleophilic Substitution at the Benzamide Position

The electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (NAS), enabling functionalization at the para position relative to the nitro group.

Key Observation :

The reaction rate is significantly enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to improved stabilization of the transition state.

Cyclization Reactions

The quinazolinone core participates in cyclization under oxidative conditions, forming fused heterocycles. For example, iodine/TBHP-mediated domino reactions generate tricyclic derivatives.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| I₂ (10 mol%), TBHP | MeOH, reflux, 6h | 2-(2,4-Dioxo-1,4-dihydroquinazolin-3-yl)-N-phenylbenzamide | 81% |

Mechanism :

Iodine acts as a catalyst to oxidize intermediates, while TBHP facilitates radical-mediated C–N bond formation.

Oxidative Degradation

Under strong oxidizing conditions (e.g., KMnO₄), the quinazolinone ring undergoes cleavage, producing anthranilic acid derivatives.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 3h | 2-Nitro-4-(2-phenylquinazolin-3-yl)benzoic acid | 68% |

Photochemical Reactions

UV irradiation induces nitro-to-nitrito isomerization, a reversible process studied for photopharmacological applications.

| Conditions | Observation | Quantum Yield | References |

|---|---|---|---|

| UV (365 nm), CH₃CN | Formation of nitrito intermediate (λₘₐₓ = 420 nm) | Φ = 0.12 |

Scientific Research Applications

Synthesis and Characterization

The synthesis of quinazolinone derivatives, including 4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE, typically involves multi-step reactions that include condensation and cyclization processes. Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. Studies have shown that 4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE demonstrates potent antibacterial and antifungal activities. For instance, compounds derived from this structure were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics like ampicillin .

Anticancer Properties

Quinazolinones have been investigated for their anticancer potential. The compound has been noted for its ability to inhibit cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

COX-2 Inhibition

Another significant application of this compound is its role as a COX-2 inhibitor. COX-2 is an enzyme involved in inflammation and pain pathways, making it a target for anti-inflammatory drugs. The inhibition of COX-2 by 4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE suggests potential use in treating inflammatory diseases .

Table of Biological Activities

| Activity | Tested Compound | Target Organism/Pathway | Results |

|---|---|---|---|

| Antibacterial | 4-NITRO-N-(...) | Staphylococcus aureus | Significant inhibition |

| Antifungal | 4-NITRO-N-(...) | Candida albicans | Significant inhibition |

| Anticancer | 4-NITRO-N-(...) | Various cancer cell lines | Induced apoptosis |

| COX-2 Inhibition | 4-NITRO-N-(...) | COX-2 enzyme | Effective inhibitor |

Case Studies

- Antimicrobial Screening : A study conducted on various quinazolinone derivatives highlighted the effectiveness of 4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE against resistant strains of bacteria. The results indicated that modifications to the quinazolinone structure could enhance antimicrobial efficacy .

- Cancer Research : Another research effort focused on the anticancer properties of this compound demonstrated its ability to inhibit tumor growth in murine models. The study suggested that the compound could be a lead candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The quinazoline core in the target compound differs from the isoquinoline in CAS 807335-25-5. Quinazolines are associated with kinase inhibition and DNA intercalation, whereas isoquinolines often exhibit antimicrobial or anti-inflammatory activities . The benzothiazole group in CAS 332152-81-5 introduces sulfur, which may enhance binding to metal ions or alter electronic properties compared to nitrogen-rich heterocycles .

The triiodophenyl group in 4N-TIB () enables its use as a radiocontrast agent, whereas the quinazoline and isoquinoline derivatives may prioritize heterocycle-mediated bioactivity .

Pharmacological and Physicochemical Properties

Cytotoxicity and Bioavailability:

- 4N-TIB Nanosuspension: Exhibited lower cytotoxicity than iohexol and iopromide, attributed to reduced iodine content and optimized particle size (~400 nm). This highlights the role of formulation in modulating toxicity .

- Inferred Stability: The nitro group in the target compound may increase metabolic stability compared to non-nitrated analogs but could also pose reactivity risks under reducing conditions.

Imaging and Contrast Properties (4N-TIB):

- Achieved comparable CT brightness with less iodine due to nanosuspension efficiency, suggesting that formulation strategies (e.g., nanoprecipitation) could benefit structurally similar compounds .

Biological Activity

4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE is a compound belonging to the quinazolinone class, known for its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of 4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE typically involves multi-step reactions starting from simpler quinazolinone derivatives. The process includes the introduction of a nitro group and subsequent modifications to achieve the desired structure.

Key Steps in Synthesis:

- Formation of Quinazolinone Core : Initial reactions involve cyclization of appropriate amino acids or derivatives.

- Nitration : Introduction of the nitro group at specific positions using nitrating agents.

- Benzamide Formation : Final steps involve acylation to form the benzamide linkage.

The detailed synthetic pathway can be referenced in various studies that focus on related quinazolinone derivatives .

Antimicrobial Activity

Research has demonstrated that compounds within the quinazolinone family exhibit significant antimicrobial properties. The biological activity of 4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE has been evaluated against various bacterial and fungal strains.

Findings:

- Antibacterial Activity : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like ampicillin .

- Antifungal Activity : It also demonstrated notable antifungal properties against Candida albicans, with efficacy measured against standard antifungal agents .

In addition to antimicrobial properties, studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the inhibition of histone deacetylases (HDACs), leading to apoptosis in cancer cells .

Table: Biological Activity Summary

Case Study 1: Antimicrobial Screening

A study focused on synthesizing various quinazolinone derivatives, including 4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE, reported significant antibacterial and antifungal activities. The compound was tested against a panel of pathogens, showing promising results that warrant further investigation for potential therapeutic applications in infectious diseases .

Case Study 2: Cancer Cell Line Testing

Another research effort explored the cytotoxic effects of quinazolinone derivatives on human cancer cell lines. The study found that 4-NITRO-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE induced apoptosis through HDAC inhibition, suggesting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for preparing 4-nitro-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting with the quinazolinone core. A common approach includes:

- Step 1: Formation of the 3,4-dihydroquinazolin-4-one scaffold via cyclization of anthranilic acid derivatives with phenylacetic acid or esters under acidic conditions.

- Step 2: Introduction of the benzamide moiety via nucleophilic substitution or coupling reactions. For nitro-substituted benzamides, nitration is performed pre- or post-functionalization using mixed acid (HNO₃/H₂SO₄) .

- Optimization: Reaction efficiency depends on solvent polarity (e.g., DMF for amide coupling), temperature control (60–80°C for nitro group stability), and catalysts (e.g., EDCI/HOBt for coupling). Purity is validated via HPLC and NMR .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR Spectroscopy: ¹H/¹³C NMR confirms the quinazolinone ring (δ 7.5–8.5 ppm for aromatic protons) and benzamide connectivity (amide proton at δ 10–12 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 428.1267 for C₂₂H₁₆N₄O₄).

- X-ray Crystallography: Resolves conformational details (e.g., dihedral angles between nitro and benzamide groups) using SHELX software for refinement .

- HPLC-PDA: Assesses purity (>95% recommended for biological assays) .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

- Enzyme Inhibition: Assays against kinases (e.g., EGFR) or proteases using fluorescence-based substrates.

- Antimicrobial Activity: MIC determinations via broth microdilution against Gram-positive/negative bacteria.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding modes?

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electron density (e.g., nitro group’s electron-withdrawing effect on benzamide resonance).

- Molecular Docking: Simulate interactions with targets like kinase ATP-binding pockets (AutoDock Vina). Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the quinazolinone carbonyl .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O contacts in crystal packing) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Variable Control: Standardize assay conditions (pH, temperature, cell passage number).

- Metabolic Stability Tests: Assess compound degradation in serum (LC-MS monitoring).

- Synergistic Studies: Combine with known inhibitors (e.g., paclitaxel) to rule off-target effects .

Q. How does the nitro group’s position influence the compound’s electronic structure and bioactivity?

- Electron Density Mapping: X-ray diffraction (e.g., C–N bond lengths ~1.47 Å) and NMR chemical shifts confirm resonance effects.

- SAR Studies: Compare with analogs (e.g., 4-cyano or 4-methyl benzamides). Nitro derivatives exhibit enhanced electrophilicity, improving kinase inhibition but potentially increasing cytotoxicity .

Q. What crystallographic challenges arise when determining this compound’s structure, and how are they addressed?

- Disorder in Nitro Groups: Refinement via SHELXL with restrained thermal parameters.

- Twinned Crystals: Use PLATON’s TWINABS for data integration.

- Low Resolution: Enhance data quality with synchrotron radiation (λ = 0.7–1.0 Å) .

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

- Buffer Compatibility: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Degradation Monitoring: Use UPLC-MS at 0, 6, 12, 24 h to detect hydrolysis products (e.g., free benzamide).

- Light Sensitivity: Conduct amber vial tests under UV-Vis light (λ = 254 nm) .

Q. What strategies mitigate byproduct formation during nitro group introduction?

Q. How to validate the compound’s mechanism of action in enzyme inhibition assays?

- Kinetic Analysis: Measure Kᵢ via Lineweaver-Burk plots under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).

- Mutagenesis Studies: Engineer enzyme active-site mutants (e.g., T790M in EGFR) to confirm binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.